Calcium guaiacosulfonate

Catalog No.
S14362178
CAS No.
M.F
C14H14CaO10S2
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium guaiacosulfonate

Product Name

Calcium guaiacosulfonate

IUPAC Name

calcium;2-hydroxy-3-methoxybenzenesulfonate

Molecular Formula

C14H14CaO10S2

Molecular Weight

446.5 g/mol

InChI

InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2

InChI Key

NAEMJSCYKBZEFJ-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2]

Calcium guaiacosulfonate is a calcium salt of guaiacosulfonic acid, characterized by its molecular formula C14H14CaO10S2\text{C}_{14}\text{H}_{14}\text{CaO}_{10}\text{S}_{2} and a molecular weight of approximately 446.5 g/mol. It is recognized for its role as an expectorant and mucolytic agent, aiding in the relief of respiratory conditions by helping to loosen mucus in the airways. The compound is often utilized in formulations aimed at treating bronchial congestion and other respiratory ailments.

  • Oxidation: The phenolic group within the compound can be oxidized to yield quinones, which are important intermediates in organic synthesis.
  • Reduction: The sulfonic acid group can undergo reduction under specific conditions, potentially leading to various derivatives.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride serves as a reducing agent. Substitution reactions may involve nitric acid for nitration or halogens for halogenation.

Calcium guaiacosulfonate exhibits notable biological activity primarily as a mucolytic agent. It aids in reducing the viscosity of mucus, facilitating its expulsion from the respiratory tract. This property is particularly beneficial in treating conditions such as bronchitis and sinusitis. Additionally, studies have indicated potential interactions with other pharmacological agents, suggesting that calcium may play a role in modulating drug-induced cytotoxicity in liver cells .

The synthesis of calcium guaiacosulfonate can be achieved through several methods:

  • Sulfonation Method: This involves sulfonating guaiacol using sulfuric acid as a sulfonating agent. The process typically requires cooling the reaction mixture to temperatures between -5°C and 10°C before adding guaiacol. Calcium oxide or calcium carbonate is then introduced to adjust the pH, followed by filtration to isolate the product .
  • Reaction with Calcium Carbonate: Another method includes dissolving guaiacolsulfonic acid in an aqueous medium and reacting it with calcium carbonate. This reaction produces calcium guaiacosulfonate along with carbon dioxide as a byproduct.

Both methods are scalable for industrial production, ensuring cost-effectiveness and environmental compliance.

Calcium guaiacosulfonate is primarily used in pharmaceutical formulations aimed at treating respiratory conditions. Its applications include:

  • Expectorant: Used to relieve coughs by thinning mucus.
  • Mucolytic Agent: Helps to break down mucus, making it easier to clear from the airways.
  • Pharmaceutical Compositions: Often combined with other active ingredients in multi-phase release formulations to enhance therapeutic efficacy .

Research has shown that calcium guaiacosulfonate may interact with other drugs, particularly non-steroidal anti-inflammatory drugs like diclofenac. These interactions can influence drug metabolism and efficacy, especially in patients with underlying inflammatory conditions . Further studies are warranted to fully elucidate these interactions and their clinical implications.

Several compounds share structural or functional similarities with calcium guaiacosulfonate:

Compound NameStructure/FunctionalityUnique Features
Potassium guaiacolsulfonateSimilar expectorant propertiesMore commonly used than its calcium counterpart
GuaifenesinMucolytic agentWidely used; less effective than calcium guaiacosulfonate in some cases
GuaiacolPrecursor to guaiacosulfonatesLacks sulfonic acid functionality

Calcium guaiacosulfonate's unique properties stem from its calcium content, which may influence its biological activity differently compared to potassium guaiacolsulfonate and other similar compounds. Its distinct mechanism of action as a mucolytic agent makes it particularly valuable in specific therapeutic contexts .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

445.9654298 g/mol

Monoisotopic Mass

445.9654298 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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